N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Overview
Description
N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the potential of compounds with similar structural characteristics for antimicrobial applications. For instance, compounds synthesized by condensation reactions involving thiazolidinone and quinazolinone moieties have shown significant in vitro antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). This underscores the importance of such compounds in addressing challenges related to microbial resistance.
Antitumor and Anti-inflammatory Applications
Compounds incorporating elements such as morpholine and thiazole derivatives have been synthesized and evaluated for their antitumor activities. For example, the synthesis of "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide" and its efficacy in inhibiting the proliferation of cancer cell lines highlights the therapeutic potential of structurally related compounds (Hao et al., 2017). Furthermore, novel benzodifuranyl and thiazolopyrimidines derivatives derived from visnaginone and khellinone have been reported to possess analgesic and anti-inflammatory activities, indicating the versatility of such compounds in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthetic Chemistry and Material Science
In the realm of synthetic chemistry, the structural motifs of this compound have facilitated the development of new materials and methodologies. For instance, the synthesis of new thiophene derivatives and their application as photostabilizers for rigid poly(vinyl chloride) demonstrate the compound's relevance in material science, particularly in enhancing the durability of polymers against UV-induced degradation (Balakit et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is a receptor that is largely restricted to mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound acts as a modulator of MRGPRX2 . By modulating MRGPRX2, it can influence various conditions such as pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Pharmacokinetics
The compound’s ability to modulate mrgprx2 suggests that it may have a significant impact on bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are largely related to its modulation of MRGPRX2. This can result in the easing of conditions such as pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-9-5-15-14(22-9)16-13(19)11-7-20-8-12(18)17(11)6-10-3-2-4-21-10/h2-5,11H,6-8H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBBKCPBDYBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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